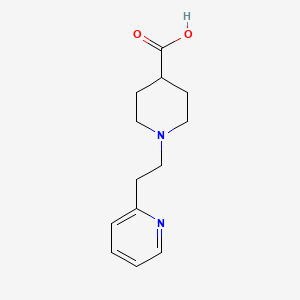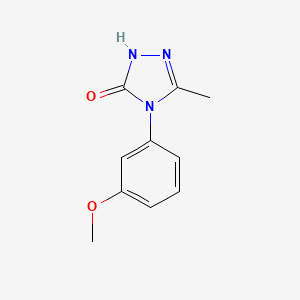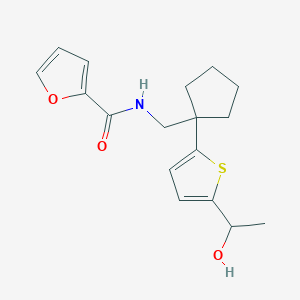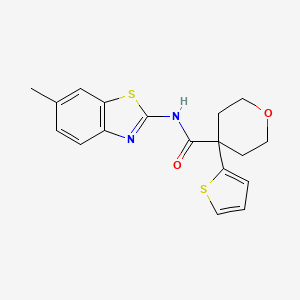
6-(3-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups, including a quinoxaline ring, a pyrazole ring, and sulfonyl groups attached to fluorophenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoxaline and pyrazole rings provide a rigid, planar structure, while the sulfonyl groups attached to the fluorophenyl rings add polarity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of fluorine atoms could increase its stability and polarity .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
6-Quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones represent a class of compounds synthesized through ring transformation, highlighting the chemical versatility of quinoxaline derivatives. These compounds exhibit distinct tautomeric structures, as evidenced by NMR spectral data, demonstrating the complex chemical behavior of quinoxaline derivatives in solution (Kurasawa et al., 1989).
Biological Activity and Inhibition Studies
Quinoxaline derivatives, including the targeted compound, have been synthesized and evaluated for selective COX-2 inhibitory activity, showing significant potential in anti-inflammatory and analgesic applications. This research indicates the therapeutic potential of quinoxaline derivatives in designing new classes of COX-2 inhibitors (Singh et al., 2004).
Novel Compound Synthesis for Imaging Applications
Research into tri-cyclic pyrano[3,2-f]quinoline and phenanthroline derivatives, synthesized from quinoxaline precursors, has shown these compounds to exhibit staining properties in cultured HeLa cells, marking them as potential fluorophores for protein interaction studies and cell imaging applications (Majumdar et al., 2014).
Development of Antimicrobial Agents
Quinoxaline carboxamide and carboxylic acid derivatives have been synthesized and evaluated for antimicrobial activity, offering insights into novel antimicrobial agent development. This research underscores the quinoxaline core's significance in synthesizing compounds with potential utility in combating microbial infections (El-Shareif et al., 2003).
Enantiomerically Pure Compounds Synthesis
The synthesis of enantiomerically pure hexahydro-1H-pyrazino[1,2-a]quinoxalines from 1-fluoro-2-nitrobenzene and S-amino acids represents a breakthrough in the synthesis of chirally pure compounds. These developments offer potential in various pharmaceutical applications, emphasizing the importance of stereochemistry in drug design and synthesis (Samanta & Panda, 2010).
Eigenschaften
IUPAC Name |
6-[5-(4-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N4O2S/c24-17-4-1-15(2-5-17)21-14-23(16-3-10-20-22(13-16)27-12-11-26-20)29(28-21)32(30,31)19-8-6-18(25)7-9-19/h1-13,23H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZJPYYRTHEHLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate](/img/structure/B2839581.png)
![4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2839582.png)
![N-benzo[e][1,3]benzothiazol-2-yl-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2839583.png)

![N-(3-acetylphenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2839585.png)




